molecular formula C20H14ClN3OS B2413326 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-85-5

4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2413326
CAS No.: 863593-85-5
M. Wt: 379.86
InChI Key: PTMRIQUNJMVTRP-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its biological activity and versatility in drug development.

Properties

IUPAC Name

4-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c1-12-15(19-24-17-6-3-11-22-20(17)26-19)4-2-5-16(12)23-18(25)13-7-9-14(21)10-8-13/h2-11H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMRIQUNJMVTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and α-haloketones under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are often employed.

Major Products Formed:

Scientific Research Applications

The compound has shown significant biological activity primarily as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in critical cellular processes such as growth and survival. The inhibition of PI3K can lead to altered cellular signaling pathways, making this compound a candidate for cancer therapy. Studies indicate that its IC50 values for PI3K inhibition can reach nanomolar concentrations, demonstrating potent activity against this target .

Applications in Drug Development

  • Cancer Therapy :
    • The ability of 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide to inhibit PI3K suggests its potential use in developing targeted therapies for various cancers. The compound's structural features allow for modifications that can enhance its efficacy and selectivity against cancer cells.
  • Neurodegenerative Diseases :
    • Research indicates that compounds with similar thiazolo[5,4-b]pyridine structures may possess acetylcholinesterase inhibitory activity, which is beneficial in treating Alzheimer's disease. The design of derivatives based on this compound could lead to new treatments aimed at improving cognitive function by increasing acetylcholine levels in the brain .
  • Antimicrobial Activity :
    • Preliminary studies have suggested that derivatives of thiazolo[5,4-b]pyridine compounds exhibit antimicrobial properties. The unique combination of functional groups in this compound may enhance its interaction with microbial targets, leading to potential applications in treating infections caused by resistant strains of bacteria and fungi .

In Silico Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. These studies highlight the importance of the thiazolo[5,4-b]pyridine core in facilitating strong binding affinities within the active sites of enzymes like PI3K and acetylcholinesterase. Understanding these interactions can guide the design of more effective analogs with improved pharmacological properties .

Case Studies

  • Inhibition of PI3K :
    • A study reported that the compound exhibited significant inhibitory activity against PI3K, with an IC50 value indicating high potency. This finding supports its potential role as a therapeutic agent in cancer treatment by disrupting key signaling pathways involved in tumor growth and survival.
  • Acetylcholinesterase Inhibition :
    • Another investigation into compounds containing thiazole derivatives showed promising results in inhibiting acetylcholinesterase, suggesting that similar modifications to this compound could lead to effective treatments for Alzheimer's disease .

Mechanism of Action

The mechanism by which 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Indole derivatives: These compounds contain an indole ring and exhibit similar biological activities.

  • Benzamide derivatives: These compounds feature a benzamide group and are used in various pharmaceutical applications.

Uniqueness: 4-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industry.

Biological Activity

The compound 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to a class of compounds characterized by the presence of thiazolo[5,4-b]pyridine and benzamide moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula

  • Molecular Formula : C19H12ClN3OS
  • Molecular Weight : 365.83 g/mol

Structural Features

The structure of this compound includes:

  • A thiazolo[5,4-b]pyridine core, which is associated with various biological activities.
  • A benzamide functional group that enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the thiazolo[5,4-b]pyridine structure exhibit potent anticancer properties. For example, derivatives have shown inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Thiazolo[5,4-b]pyridine Derivatives

CompoundIC50 (nM)Target
This compoundTBDPI3K
Other derivativesVariesVaries

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Compounds with similar structural features have demonstrated activity against various Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

CompoundActivity TypeMIC (μg/mL)Reference
This compoundAntibacterialTBD
Other thiazolo derivativesAntifungalTBD

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For instance, studies have reported that thiazolo[5,4-b]pyridine derivatives can inhibit specific enzymes involved in critical biological pathways.

Table 3: Enzyme Inhibition Data

EnzymeCompoundIC50 (nM)
PI3KThis compoundTBD
Other targetsVarious derivativesVaries

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo[5,4-b]pyridine derivatives. Modifications at specific positions on the thiazole or phenyl rings can significantly influence their pharmacological profiles.

Key Findings

  • Chlorine Substitution : The presence of chlorine at position 4 of the benzamide moiety enhances binding affinity to target proteins.
  • Methyl Group Influence : The methyl group at position 2 of the thiazole ring appears to improve solubility and bioavailability.
  • Functional Group Variability : Variations in substituents on the benzamide group can lead to changes in potency and selectivity against different biological targets.

Case Study 1: Anticancer Properties

A study conducted on a series of thiazolo[5,4-b]pyridine derivatives revealed that specific modifications led to enhanced anticancer activity in vitro against various cancer cell lines. The compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative of this compound was tested against strains of Staphylococcus aureus and Escherichia coli, showing promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

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